molecular formula C10H9N3O3S B5315182 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

Cat. No. B5315182
M. Wt: 251.26 g/mol
InChI Key: WXCCBYWNBVARCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone, also known as DTE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In neurodegenerative diseases, 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
Biochemical and Physiological Effects:
1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been shown to prevent the formation of amyloid beta plaques, leading to the prevention of cognitive decline. In agriculture, 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been shown to regulate plant growth and enhance crop yield.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone in lab experiments include its synthetic accessibility, high purity, and potential applications in various fields. The limitations of using 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone in lab experiments include its limited solubility, potential toxicity, and lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone. In medicine, further studies are needed to determine the efficacy of 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone in the treatment of various types of cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine the optimal conditions for the use of 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone as a plant growth regulator and pesticide. In material science, further studies are needed to explore the potential applications of 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone-derived metal complexes in catalysis and electronics.
Conclusion:
In conclusion, 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone is a synthetic compound with potential applications in various fields such as medicine, agriculture, and material science. The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone involves the reaction of 2,4-dihydroxyacetophenone with thiosemicarbazide followed by cyclization with sodium hydroxide. The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been shown to have various biochemical and physiological effects depending on its application. The advantages of using 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone in lab experiments include its synthetic accessibility, high purity, and potential applications in various fields. The limitations of using 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone in lab experiments include its limited solubility, potential toxicity, and lack of understanding of its mechanism of action. There are several future directions for the research on 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone, including further studies on its efficacy in medicine, agriculture, and material science.

Synthesis Methods

The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone involves the reaction of 2,4-dihydroxyacetophenone with thiosemicarbazide followed by cyclization with sodium hydroxide to form the desired compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has shown promising results in the treatment of cancer and neurodegenerative diseases. In agriculture, 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been used as a plant growth regulator and pesticide. In material science, 1-(2,4-dihydroxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone has been used as a precursor for the synthesis of various metal complexes with potential applications in catalysis and electronics.

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-6-1-2-7(8(15)3-6)9(16)4-17-10-11-5-12-13-10/h1-3,5,14-15H,4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCCBYWNBVARCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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